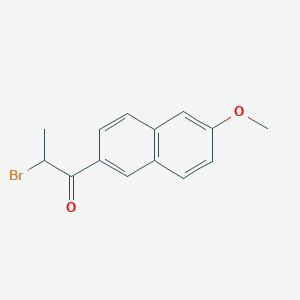

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one

描述

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one (CAS: 72337-73-6) is a brominated ketone featuring a naphthalene core substituted with a methoxy group at position 6 and a 2-bromopropanoyl moiety at position 2. Its molecular formula is C₁₄H₁₃BrO₂, with a molecular weight of 293.156 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one involves the etherification of β-naphthol with methanol in the presence of sulfuric acid to form β-methoxynaphthalene. This intermediate is then reacted with a brominating agent to introduce the bromine atom . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

化学反应分析

Types of Reactions

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted naphthalenes.

Oxidation: Formation of naphthaldehydes or naphthoic acids.

Reduction: Formation of naphthyl alcohols.

科学研究应用

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one has several applications in scientific research:

作用机制

The mechanism of action of 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s effects are mediated through its ability to form stable complexes with proteins, altering their function and activity .

相似化合物的比较

Comparison with Structurally Similar Brominated Ketones

Structural Analogues with Aromatic Substitutions

The following compounds share the 2-bromo-1-arylpropan-1-one scaffold but differ in substituents on the aromatic ring:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F) increase reactivity in electrophilic substitutions but may reduce solubility in polar solvents.

Analogues with Heterocyclic or Polycyclic Systems

Compounds with naphthalene, indole, or tetralin backbones exhibit distinct steric and electronic properties:

Key Observations :

生物活性

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one is a compound that has garnered attention in pharmacological research due to its unique structural features and biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H13BrO, with a molecular weight of approximately 293.15 g/mol. The compound features a bromine atom and a methoxy-substituted naphthalene moiety, contributing to its distinctive reactivity and biological properties. The presence of the carbonyl group makes it susceptible to nucleophilic attack, while the bromine atom enhances its reactivity in various chemical reactions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound may influence the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions. The inhibition of these enzymes could have significant implications for therapeutic efficacy and safety.

Anticancer Properties

The compound has shown promise in anticancer research. Studies have indicated that it may exhibit anti-proliferative effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of HGC-27 gastric cancer cells in a dose-dependent manner, affecting cell cycle progression and inducing apoptosis . The mechanism appears to involve blockage at the G2/M phase of the cell cycle, accompanied by increased levels of cleaved PARP, a marker for apoptosis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key similarities and differences:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| 2-Bromo-6-methoxynaphthalene | C12H9BrO | 0.91 | Lacks propanone functionality |

| 4-Bromo-1-methoxy-2-methylbenzene | C10H11BrO | 0.91 | Different substitution pattern |

| 1-Bromo-3-methoxy-5-methylbenzene | C10H11BrO | 0.89 | Different aromatic system |

| 2,7-Dibromo-3,6-dimethoxynaphthalene | C12H10Br2O2 | 0.88 | Contains two bromine atoms |

These compounds illustrate variations in substitution patterns and functional groups that significantly affect their chemical behavior and biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The bromine and methoxy groups influence its binding affinity to enzymes and receptors, potentially altering their activity. This interaction may lead to downstream effects on various biochemical pathways involved in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study demonstrated that treatment with this compound inhibited colony formation in HGC-27 cells, indicating significant anti-cancer potential .

- Enzyme Interaction Studies : Research highlighted its role as an inhibitor of CYP450 enzymes, emphasizing the need for caution when co-administering with other drugs metabolized by these pathways.

- Apoptosis Induction : Experimental results showed that this compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and PARP cleavage .

常见问题

Basic Question: What are the common synthetic routes for 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one?

Category : Synthesis Methodology

Answer :

The compound is typically synthesized via Friedel-Crafts acylation followed by bromination. For example, a similar brominated ketone (2-Bromo-1-(4-methoxyphenyl)propan-1-one) was prepared by reacting 4-methoxyacetophenone with bromine in acetic acid under controlled conditions . Alternative routes may involve halogenation of pre-formed ketones using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators. Reaction optimization should prioritize temperature control (<0°C to prevent over-bromination) and stoichiometric precision to minimize side products.

Basic Question: How is the crystal structure of this compound validated in academic research?

Category : Structural Characterization

Answer :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The structure is refined using programs like SHELXL, which employ least-squares minimization to optimize atomic coordinates and displacement parameters. Key metrics include R-factor (<0.05 for high-quality data) and data-to-parameter ratios (>10:1 to ensure reliability) . For example, a related naphthalenyl ketone structure was resolved with an R-factor of 0.054 using SHELXL, confirming the bromine and methoxy group positions .

Basic Question: What safety protocols are recommended for handling this compound?

Category : Laboratory Safety

Answer :

Referencing Material Safety Data Sheets (MSDS), the compound is harmful if inhaled, ingested, or absorbed through skin. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste . Toxicity assessments should follow OECD guidelines, including acute exposure tests (e.g., LD50 in rodents) and environmental impact studies.

Advanced Question: How can researchers resolve contradictions in crystallographic data during structure refinement?

Category : Data Analysis & Validation

Answer :

Discrepancies between experimental and calculated data (e.g., high wR2 values) may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands to model twinning or split positions for disordered atoms . Tools like PLATON (ADDSYM) can detect missed symmetry elements, while Hirshfeld surface analysis identifies unrealistic intermolecular interactions . For example, a study on a morpholinyl-propanone derivative required iterative refinement of the methoxynaphthalene moiety to resolve electron density ambiguities .

Advanced Question: What role does this compound play in multi-step synthesis of bioactive molecules?

Category : Synthetic Intermediates

Answer :

The bromine atom serves as a leaving group, enabling nucleophilic substitution to introduce amines, thiols, or other functional groups. For instance, similar brominated ketones are intermediates in synthesizing non-steroidal anti-inflammatory drug (NSAID) analogs, where the naphthalenyl group enhances binding to cyclooxygenase (COX) enzymes . Researchers should optimize reaction conditions (e.g., solvent polarity, base strength) to retain stereochemical integrity during substitutions.

Advanced Question: How can analytical methods be optimized to assess the compound’s purity and stability?

Category : Analytical Chemistry

Answer :

High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended. Method validation includes linearity (R² > 0.995), LOD/LOQ determination, and forced degradation studies (acid/base hydrolysis, thermal stress) to identify degradation products . For stability, monitor via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition temperatures.

Advanced Question: What are the implications of the methoxynaphthalenyl substituent on the compound’s reactivity?

Category : Structure-Activity Relationships

Answer :

The electron-donating methoxy group increases electron density on the naphthalene ring, enhancing electrophilic substitution reactivity. However, steric hindrance from the fused ring system may slow kinetics in bulkier reactions. Comparative studies with non-methoxy analogs (e.g., 2-Bromo-1-naphthalen-2-ylpropan-1-one) show reduced reaction rates in Suzuki-Miyaura couplings, highlighting the need for tailored catalysts (e.g., Pd(PPh₃)₄ with K2CO3 in DMF) .

属性

IUPAC Name |

2-bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-9(15)14(16)12-4-3-11-8-13(17-2)6-5-10(11)7-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOAABZEUNQHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509042 | |

| Record name | 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72337-73-6 | |

| Record name | 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。